1-Cyclohexanecarbonyl-2-methylpiperazine
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Overview
Description
1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound with the molecular formula C13H24N2O. It is characterized by a cyclohexane ring attached to a carbonyl group, which is further connected to a piperazine ring substituted with a methyl group.
Preparation Methods
The synthesis of 1-Cyclohexanecarbonyl-2-methylpiperazine typically involves the reaction of cyclohexanecarbonyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-Cyclohexanecarbonyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the biochemical balance within cells .
Comparison with Similar Compounds
1-Cyclohexanecarbonyl-2-methylpiperazine can be compared with other similar compounds, such as:
1-Cyclohexanecarbonylpiperazine: Lacks the methyl group on the piperazine ring, which may result in different chemical and biological properties.
1-Benzoyl-2-methylpiperazine:
2-Methylpiperazine:
Properties
IUPAC Name |
cyclohexyl-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVMLBFACPHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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